2-Methyl-2-propylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-propylpentanal is an organic compound with the molecular formula C9H18O. It is an aldehyde, characterized by the presence of a carbonyl group (C=O) at the end of a carbon chain. This compound is also known by its systematic name, 2-methyl-2-propyl-valeraldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propylpentanal can be achieved through various methods. One common approach involves the aldol condensation of propionaldehyde with a nitrogenous organic base and an organic acid. The reaction mixture is stirred, and water is added to wash the product, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The reaction is catalyzed by a nitrogenous organic base, which ensures high selectivity and minimal side reactions. The absence of solvents in the reaction process reduces energy consumption and simplifies the purification steps .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-2-propylpentanoic acid.
Reduction: 2-Methyl-2-propylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-propylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving aldehyde metabolism and enzyme interactions.
Medicine: Research into potential therapeutic uses of aldehydes often involves compounds like this compound.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-Methyl-2-propylpentanal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. This reaction is crucial in biological systems where aldehydes play a role in enzyme catalysis and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-pentanol: An alcohol with a similar carbon skeleton but different functional group.
2-Methyl-2-pentenal: An aldehyde with a similar structure but different carbon chain length.
2-Methyl-2-propanol: Another alcohol with a similar structure
Uniqueness
2-Methyl-2-propylpentanal is unique due to its specific carbon chain length and the presence of a terminal aldehyde group. This combination of features makes it particularly useful in certain synthetic applications and research studies .
Properties
IUPAC Name |
2-methyl-2-propylpentanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-4-6-9(3,8-10)7-5-2/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCRJBDYSJVBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CCC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503515 |
Source
|
Record name | 2-Methyl-2-propylpentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67592-21-6 |
Source
|
Record name | 2-Methyl-2-propylpentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.